molecular formula C10H10N6O3 B15086614 4-(4-(2-Azidoethoxy)phenyl)-1,2,4-triazolidine-3,5-dione

4-(4-(2-Azidoethoxy)phenyl)-1,2,4-triazolidine-3,5-dione

Cat. No.: B15086614
M. Wt: 262.23 g/mol
InChI Key: MHGMHPVYCVQIET-UHFFFAOYSA-N
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Description

4-(4-(2-Azidoethoxy)phenyl)-1,2,4-triazolidine-3,5-dione is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features an azidoethoxy group attached to a phenyl ring, which is further connected to a triazolidine-3,5-dione moiety. The presence of the azido group makes it a versatile intermediate for various chemical reactions, particularly in the field of click chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(2-Azidoethoxy)phenyl)-1,2,4-triazolidine-3,5-dione typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 4-(2-bromoethoxy)phenyl compound.

    Azidation: The bromoethoxy compound undergoes a nucleophilic substitution reaction with sodium azide to form the azidoethoxy derivative.

    Cyclization: The azidoethoxy derivative is then subjected to cyclization with hydrazine and carbon dioxide to form the triazolidine-3,5-dione ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions

4-(4-(2-Azidoethoxy)phenyl)-1,2,4-triazolidine-3,5-dione can undergo various types of chemical reactions, including:

    Click Chemistry: The azido group can participate in click reactions with alkynes to form triazoles.

    Reduction: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Click Chemistry: Copper(I) catalysts are commonly used for the cycloaddition of azides and alkynes.

    Reduction: Hydrogen gas and palladium on carbon are typical reagents for the reduction of azides.

    Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Click Chemistry: Formation of 1,2,3-triazoles.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of nitro or halogenated derivatives of the phenyl ring.

Scientific Research Applications

4-(4-(2-Azidoethoxy)phenyl)-1,2,4-triazolidine-3,5-dione has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in bioconjugation techniques to label biomolecules.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 4-(4-(2-Azidoethoxy)phenyl)-1,2,4-triazolidine-3,5-dione largely depends on the specific application. In click chemistry, the azido group reacts with alkynes to form stable triazole rings. In biological systems, the compound can be used to modify proteins or nucleic acids through bioconjugation, thereby altering their function or localization.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Azidoethoxy)phenylacetic acid
  • 2-(4-(2-Azidoethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate

Uniqueness

4-(4-(2-Azidoethoxy)phenyl)-1,2,4-triazolidine-3,5-dione is unique due to its triazolidine-3,5-dione ring, which imparts distinct chemical properties and reactivity compared to other azidoethoxy phenyl derivatives. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability.

Properties

Molecular Formula

C10H10N6O3

Molecular Weight

262.23 g/mol

IUPAC Name

4-[4-(2-azidoethoxy)phenyl]-1,2,4-triazolidine-3,5-dione

InChI

InChI=1S/C10H10N6O3/c11-15-12-5-6-19-8-3-1-7(2-4-8)16-9(17)13-14-10(16)18/h1-4H,5-6H2,(H,13,17)(H,14,18)

InChI Key

MHGMHPVYCVQIET-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C(=O)NNC2=O)OCCN=[N+]=[N-]

Origin of Product

United States

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